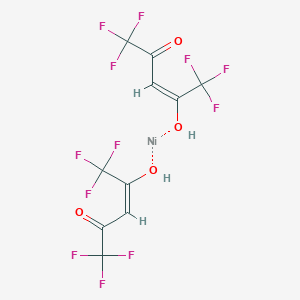
Nickel(II) Hexafluoroacetylacetonate
Description
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel is a coordination compound where nickel is complexed with two molecules of 1,1,1,5,5,5-hexafluoropentane-2,4-dione
Properties
CAS No. |
14949-69-0 |
|---|---|
Molecular Formula |
C10H2F12NiO4 |
Molecular Weight |
472.79 g/mol |
IUPAC Name |
bis((E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate);nickel(2+) |
InChI |
InChI=1S/2C5H2F6O2.Ni/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1+; |
InChI Key |
YBMAWNCLJNNCMV-BUOKYLHBSA-L |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ni] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Ni] |
Other CAS No. |
14949-69-0 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel typically involves the reaction of nickel(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione in the presence of a base. A common method is to dissolve nickel(II) acetate in a suitable solvent such as ethanol, followed by the addition of 1,1,1,5,5,5-hexafluoropentane-2,4-dione and a base like sodium hydroxide. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired complex precipitates out .
Industrial Production Methods
While specific industrial production methods for Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel can undergo various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the hexafluoropentane-2,4-dione ligands can be replaced by other ligands.
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form adducts with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include other metal salts, organic ligands, and bases. Reaction conditions typically involve solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new nickel complexes with different ligands, while redox reactions may produce nickel complexes in different oxidation states .
Scientific Research Applications
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel has several scientific research applications:
Catalysis: It can act as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of nickel and the effects of fluorinated ligands.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel exerts its effects depends on the specific application. In catalysis, the nickel center often acts as the active site, facilitating the formation and breaking of chemical bonds. The hexafluoropentane-2,4-dione ligands can influence the electronic properties of the nickel center, enhancing its reactivity. In coordination chemistry, the compound’s ability to form stable complexes with various ligands is key to its function .
Comparison with Similar Compounds
Similar Compounds
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper: Similar in structure but with copper as the central metal.
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)palladium: Palladium replaces nickel in this analogous compound
Uniqueness
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel is unique due to the specific electronic and steric effects imparted by the hexafluoropentane-2,4-dione ligands. These effects can significantly influence the reactivity and stability of the nickel center, making it distinct from its copper and palladium analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


